molecular formula C8H12F3N B2783404 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine CAS No. 2138273-91-1

3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B2783404
CAS No.: 2138273-91-1
M. Wt: 179.186
InChI Key: BBMFHKQNUYFGNC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a trifluoromethyl (-CF₃) group at the 3-position. This compound is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the CF₃ group, including enhanced lipophilicity, metabolic stability, and electronic effects that influence receptor binding . The compound’s structural rigidity and substituent positioning make it a promising candidate for targeting receptors such as NMDA, CXCR2, or soluble epoxide hydrolase (sEH), as seen in structurally similar analogs .

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N/c9-8(10,11)6-4-1-2-5(3-4)7(6)12/h4-7H,1-3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMFHKQNUYFGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.1]heptane framework. One common synthetic route includes the reaction of a bicyclo[2.2.1]heptan-2-amine precursor with a trifluoromethylating agent under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its ability to interact with biological targets through its functional groups. The trifluoromethyl group is known to enhance biological activity by influencing the electronic properties of the molecule, which can lead to improved binding affinity to target proteins or enzymes.

Recent studies have explored its potential as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders and as anti-cancer agents due to its unique structural characteristics .

Organic Synthesis

In organic synthesis, 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine can serve as a versatile building block for constructing more complex molecules. Its ability to undergo nucleophilic additions and other reactions makes it suitable for synthesizing various derivatives that may have enhanced properties or functionalities .

For instance, it can facilitate the formation of chiral centers in asymmetric synthesis processes, which are crucial in developing enantiomerically pure compounds necessary for pharmaceutical applications .

Case Study 1: Asymmetric Synthesis

A notable study demonstrated the use of this compound in asymmetric α-fluorination reactions of β-keto esters using N-fluorobenzenesulfonimide as a fluorinating agent. The reaction conditions were optimized to achieve high yields with moderate enantioselectivity, showcasing the compound's utility in creating fluorinated compounds that are often more biologically active than their non-fluorinated counterparts .

Another investigation evaluated the biological activity of derivatives synthesized from this compound against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, indicating that modifications to the bicyclic structure could lead to promising anti-cancer agents .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The amine group may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine can be contextualized by comparing it to other bicycloheptane-derived amines with varying substituents. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptan-2-amine Derivatives

Compound Name Substituent(s) Biological Activity Key Properties Reference
This compound -CF₃ at C3 Putative: sEH inhibition, antiviral activity High lipophilicity, metabolic stability, strong electron-withdrawing effects
2-Phenyl-N-(piperidin-1-yl-ethyl) derivative (5a) Phenyl at C2, piperidine side chain NMDA receptor antagonism (IC₅₀ ~1–10 µM) Moderate toxicity in MDCK cells (viability >70% at 100 µM)
Bicyclo[2.2.1]heptan-2-amine (parent) None Intermediate for urea-based sEH inhibitors Lower lipophilicity; used in synthesizing ureas with IC₅₀ values <100 nM
3-Methyl-bicyclo[2.2.1]heptan-2-amine -CH₃ at C3 Not reported Reduced steric bulk compared to -CF₃; potential for altered receptor selectivity
6-Methoxy-N,2,3,3-tetramethyl derivative Methoxy, multiple methyl groups Not reported Increased metabolic stability but reduced solubility
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine -CF₃ at C3, oxygen bridge Unknown Altered ring strain and polarity due to oxygen substitution

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group in this compound likely enhances binding to hydrophobic pockets in target proteins (e.g., sEH or viral proteases) compared to non-fluorinated analogs like the parent amine . Aromatic substituents (e.g., phenyl or fluorophenyl in NMDA antagonists) improve receptor affinity but may increase cytotoxicity. For example, compound 5a showed NMDA receptor IC₅₀ values in the micromolar range but retained >70% cell viability at 100 µM .

This trade-off is critical for CNS-targeted agents . Oxygen-bridged analogs (e.g., 7-oxa derivatives) introduce polarity, which may optimize solubility but reduce blood-brain barrier penetration .

Urea derivatives (e.g., from bicyclo[2.2.1]heptan-2-amine) are synthesized using carbonyldiimidazole (CDI) or isocyanate coupling, yielding potent sEH inhibitors with IC₅₀ <100 nM .

Toxicity and Safety: Bicycloheptane amines generally exhibit lower toxicity than classical NMDA antagonists (e.g., memantine). The trifluoromethyl group’s metabolic stability may reduce oxidative stress risks compared to halogenated aryl analogs .

Biological Activity

3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic organic compound notable for its trifluoromethyl group, which significantly influences its chemical behavior and potential biological applications. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties.

The molecular formula of this compound is C8H12F3NC_8H_{12}F_3N with a molecular weight of approximately 179.18 g/mol. The presence of the trifluoromethyl group enhances the compound's electronic properties, potentially affecting its stability and reactivity compared to similar compounds lacking this feature.

PropertyValue
Molecular FormulaC₈H₁₂F₃N
Molecular Weight179.18 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H12F3N/c9-8(10,11)6-4-1-2-5(3-4)7(6)12/h4-7H,1-3,12H₂

Synthesis

The synthesis of this compound typically involves the trifluoromethylation of a bicyclo[2.2.1]heptan-2-amine precursor using reagents such as trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This method allows for efficient incorporation of the trifluoromethyl group, which is critical for enhancing biological activity.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activity of this compound has not been extensively studied; however, its structural characteristics suggest potential interactions with various biological targets.

The interaction mechanism of this compound with biological targets may involve:

  • Nucleophilic Addition : The carbonyl groups in certain derivatives can facilitate nucleophilic additions, which are crucial for biological interactions.
  • Electrophilic Reactions : The trifluoromethyl group can enhance electrophilicity, potentially increasing reactivity towards nucleophiles in biological systems.

Case Studies and Research Findings

  • Synthesis and Activity Correlation : A study demonstrated the synthesis of various trifluoromethylated compounds and their corresponding biological activities, highlighting how structural modifications influence efficacy against specific pathogens .
  • Anticancer Activity : Research on structurally related compounds has shown that trifluoromethylated bicyclic amines can exhibit significant anticancer activity by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Trifluoromethylated compounds have been reported to possess antimicrobial properties, with specific derivatives showing effectiveness against a range of bacterial strains .

Q & A

Q. What strategies optimize the synthesis of enantiopure this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rh-DuPhos catalysts achieve enantiomeric excess (>90%). Resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) is cost-effective for gram-scale production. Purity is confirmed by chiral HPLC (Chiralpak IA column, hexane/i-PrOH) .

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